molecular formula C17H24N6O5S B10918887 methyl 4-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxylate

methyl 4-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10918887
M. Wt: 424.5 g/mol
InChI Key: FYBPKMRMVSOWRT-UHFFFAOYSA-N
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Description

METHYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of METHYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from simpler precursors. Industrial production methods may involve the use of advanced catalytic systems and environmentally friendly procedures such as microwave-assisted reactions to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl group, for instance, is known to form hydrogen bonds with amino acid residues in enzymes, thereby modulating their activity . The pyrazole ring can also interact with various biological targets, influencing processes such as enzyme inhibition and receptor binding . These interactions contribute to the compound’s bioactivity and potential therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrazole derivatives such as 4-[(Alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl derivatives and pyrazolo[1,5-a]pyrimidines . These compounds share some structural similarities but differ in their specific functional groups and reactivity, which can influence their applications and bioactivity.

Properties

Molecular Formula

C17H24N6O5S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 4-[[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carbonyl]amino]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C17H24N6O5S/c1-11-14(9-19-21(11)2)29(26,27)23-7-5-6-12(10-23)16(24)20-13-8-18-22(3)15(13)17(25)28-4/h8-9,12H,5-7,10H2,1-4H3,(H,20,24)

InChI Key

FYBPKMRMVSOWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(N(N=C3)C)C(=O)OC

Origin of Product

United States

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